![molecular formula C13H19ClN2O3S B2394348 6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide CAS No. 1384541-84-7](/img/structure/B2394348.png)
6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide is a chemical compound with a molecular formula of C13H19ClN2O3S. It is commonly referred to as SMT19969 and has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
SMT19969 works by inhibiting the activity of a protein called TLR7, which is involved in the immune response. By inhibiting TLR7, SMT19969 reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of IBD, COPD, and CF. SMT19969 has also been shown to inhibit the production of mucus in the lungs, which is a hallmark of CF.
Biochemical and Physiological Effects
SMT19969 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, which leads to a reduction in inflammation. Additionally, SMT19969 has been shown to reduce the production of mucus in the lungs, which improves lung function in CF patients. SMT19969 has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SMT19969 is its potent anti-inflammatory effects, which make it a promising therapeutic candidate for the treatment of IBD, COPD, and CF. Additionally, SMT19969 has been shown to be well-tolerated in preclinical studies, which is an important consideration when developing new therapeutics. However, one limitation of SMT19969 is its relatively complex synthesis method, which may make it difficult to produce large quantities of the compound.
Zukünftige Richtungen
There are several future directions for research on SMT19969. One area of research is the development of more efficient synthesis methods for SMT19969, which would enable larger-scale production of the compound. Another area of research is the optimization of dosing regimens for SMT19969 in preclinical models, which would help to determine the most effective therapeutic dose. Additionally, further studies are needed to fully understand the mechanism of action of SMT19969 and its potential therapeutic applications in other inflammatory diseases.
Synthesemethoden
The synthesis of SMT19969 involves the reaction of 2-chloronicotinic acid with N-ethyl-N-(2-hydroxyethyl)amine in the presence of thionyl chloride to form the corresponding amide. This amide is then reacted with 2-(ethylsulfonyl)propan-1-ol in the presence of sodium hydride to yield SMT19969. The synthesis of SMT19969 is a multi-step process that requires careful attention to detail to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
SMT19969 has been extensively studied for its potential therapeutic applications. It has been found to have potent anti-inflammatory effects and has been shown to be effective in treating inflammatory bowel disease (IBD) in preclinical models. Additionally, SMT19969 has been shown to have potential therapeutic applications in the treatment of chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF).
Eigenschaften
IUPAC Name |
6-chloro-N-ethyl-N-(1-ethylsulfonylpropan-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-4-16(10(3)9-20(18,19)5-2)13(17)11-7-6-8-12(14)15-11/h6-8,10H,4-5,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNXORXBXLHHAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CS(=O)(=O)CC)C(=O)C1=NC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)
![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)
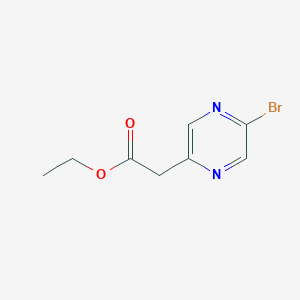
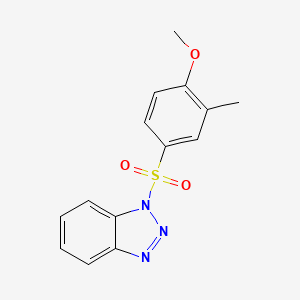
![N-butyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2394274.png)
![(1beta,5beta)-2-Azabicyclo[3.1.0]hexa-3-ene-2,6beta-dicarboxylic acid 2-tert-butyl ester](/img/structure/B2394275.png)
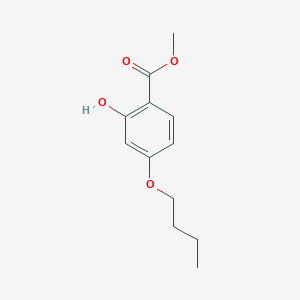
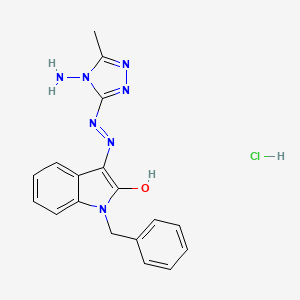
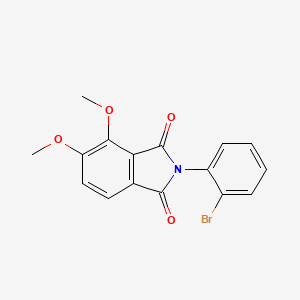
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2394283.png)
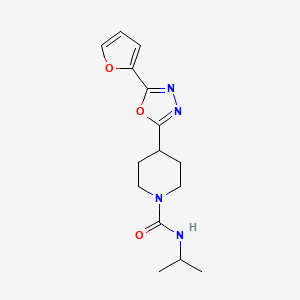
![3-Methyl-6-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2394285.png)
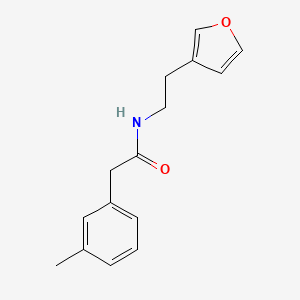
![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394288.png)